![molecular formula C4H6N2OS2 B2528009 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol CAS No. 1823962-73-7](/img/structure/B2528009.png)
5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol
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Description
Scientific Research Applications
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold exhibits promising antimicrobial properties. Some drugs with this moiety, such as sulfamethoxazole, acetazolamide, and butazolamide, produce diverse biological actions. Researchers have explored structural modifications in the 1,3,4-thiadiazole ring to create highly effective and less toxic compounds specifically for antimicrobial use .
Anticancer and Antitumor Activity
Derivatives of 1,3,4-thiadiazole have been investigated for their anticancer and antitumor potential. The presence of the =N-C-S moiety and strong aromaticity in the ring contributes to low toxicity and in vivo stability. These derivatives can also form mesoionic salts, allowing strong interactions with biomolecules like proteins and DNA .
Anticonvulsant Properties
Certain 1,3,4-thiadiazole derivatives exhibit anticonvulsant activity. Researchers have explored their potential in managing seizures and related neurological conditions .
Antidiabetic Effects
The 1,3,4-thiadiazole scaffold has been studied for its antidiabetic properties. These derivatives may play a role in regulating blood glucose levels and managing diabetes .
Anti-Inflammatory Activity
Researchers have investigated the anti-inflammatory effects of 1,3,4-thiadiazole derivatives. These compounds may offer therapeutic benefits in inflammatory conditions .
Antidepressant Potential
While still under exploration, some 1,3,4-thiadiazole derivatives have shown promise as potential antidepressants. Their mechanisms of action and efficacy require further investigation .
Antihypertensive Properties
The 1,3,4-thiadiazole scaffold has been evaluated for its antihypertensive effects. These derivatives may contribute to blood pressure regulation .
Antiviral Activity
Certain 1,3,4-thiadiazole derivatives exhibit antiviral properties. Researchers have studied their potential in combating viral infections .
properties
IUPAC Name |
5-(methylsulfanylmethyl)-3H-1,3,4-thiadiazol-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS2/c1-8-2-3-5-6-4(7)9-3/h2H2,1H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAPTFABAMZMAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NNC(=O)S1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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